molecular formula C13H13NO4S B2588299 Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate CAS No. 868152-83-4

Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate

Cat. No.: B2588299
CAS No.: 868152-83-4
M. Wt: 279.31
InChI Key: VNGCGPAYYWTZSJ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate is an organic compound that belongs to the class of thiazolidinones This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate typically involves the reaction of 4-methylbenzaldehyde with thiourea and chloroacetic acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate
  • Methyl 2-[3-(4-nitrophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate
  • Methyl 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate

Uniqueness

Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-8-3-5-9(6-4-8)14-12(16)10(19-13(14)17)7-11(15)18-2/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGCGPAYYWTZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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